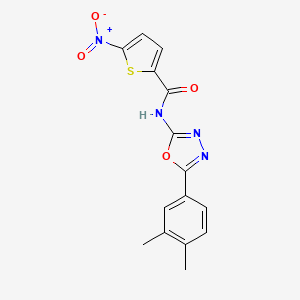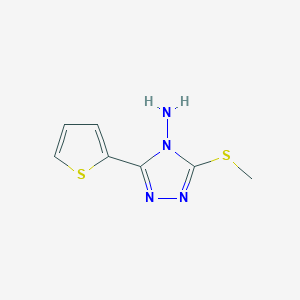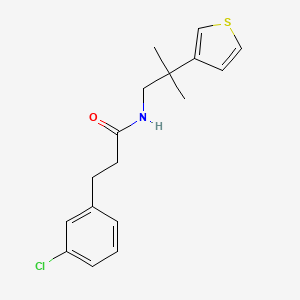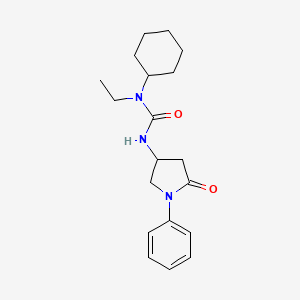![molecular formula C26H27F3N4O4S B3012680 7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-04-8](/img/no-structure.png)
7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and quinazoline rings. Quinazolinones are known for their diverse pharmacological activities, which include antibacterial, antifungal, and antiproliferative effects. The specific compound mentioned includes various functional groups and substituents that may contribute to its biological activity, such as a piperazine ring and a trifluoromethyl group.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the construction of the bicyclic quinazoline core followed by the introduction of various substituents that can modulate the compound's biological activity. In the context of the provided data, the synthesis of quinazolinone derivatives has been explored with different moieties, such as the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine group , and modifications to the quinazoline moiety itself . These modifications can significantly affect the potency and selectivity of the compounds as inhibitors of specific biological targets, such as the platelet-derived growth factor receptor (PDGFR) .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is crucial for their interaction with biological targets. For instance, the presence of a piperazine ring, as seen in the compound of interest, is a common feature in many biologically active molecules and can enhance binding affinity to certain receptors . Additionally, the introduction of a trifluoromethyl group can increase the compound's lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, which can be utilized to further modify their structure and enhance their biological activity. For example, the introduction of an oxadiazole ring has been shown to confer antiproliferative activity against human lung tumor cell lines . The specific reactions used to introduce such groups would depend on the functional groups already present on the quinazolinone core and the desired properties of the final compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. The presence of methoxy or ethoxy groups can affect the compound's solubility and its interaction with the biological target . The introduction of heteroatoms and additional rings, such as the dioxolo group in the compound of interest, can also alter these properties and, consequently, the compound's pharmacokinetic profile .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Research on quinazoline derivatives, such as those synthesized from triazine-based thiazolidinones, has demonstrated significant antimicrobial activity against a range of bacteria and fungi. These compounds, including novel series of thiazolidinone derivatives, have been evaluated for their effectiveness against organisms like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and several species of Aspergillus and Candida (Patel, D., Patel, R.V., Kumari, P., & Patel, N., 2012). Similarly, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have been synthesized and shown to possess good antimicrobial activity, highlighting the potential of quinazoline derivatives in developing new antimicrobial agents (Suresh, M., Lavanya, P., & Rao, C., 2016).
Quality Control and Pharmaceutical Development
The development of quality control methods for the substance 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a promising antimalarial agent, highlights the importance of establishing rigorous quality control standards for pharmaceutical substances. This includes solubility, identification, impurity profiling, and assay by potentiometric titration (Danylchenko, S., Kovalenko, S., Gubar, S., Zhuk, I.S., & Mariutsa, I., 2018).
Anticancer and Antiviral Activities
Quinazoline derivatives have also been synthesized and evaluated for their antitumor and antiviral activities, showing potential as broad-spectrum antitumor agents and moderate anti-HIV-1 potency. This indicates the therapeutic potential of quinazoline and its derivatives in the treatment of various cancers and viral infections (El-Sherbeny, M., Gineinah, M., Nasr, M., & El-Shafeih, F.S., 2003).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
688054-04-8 |
|---|---|
Produktname |
7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
Molekularformel |
C26H27F3N4O4S |
Molekulargewicht |
548.58 |
IUPAC-Name |
7-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C26H27F3N4O4S/c27-26(28,29)17-5-4-6-18(13-17)31-9-11-32(12-10-31)23(34)7-2-1-3-8-33-24(35)19-14-21-22(37-16-36-21)15-20(19)30-25(33)38/h4-6,13-15H,1-3,7-12,16H2,(H,30,38) |
InChI-Schlüssel |
VCWKHESDBYBYAE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)



![1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B3012605.png)


![Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3012611.png)
![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)



![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)